molecular formula C18H21N5OS B502445 [(3-METHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE

[(3-METHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE

Cat. No.: B502445
M. Wt: 355.5g/mol
InChI Key: MBZUKMRUOMLTAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3-METHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is a synthetic organic compound that features a tetrazole ring, a methoxybenzyl group, and a phenyl group. The presence of the tetrazole ring is particularly noteworthy due to its stability and diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-METHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized using triethyl orthoformate and sodium azide . The methoxybenzyl group can be introduced through a nucleophilic substitution reaction, while the phenyl group can be added via a Suzuki-Miyaura coupling reaction . The final step involves the formation of the amine linkage, which can be achieved through reductive amination.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

[(3-METHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

[(3-METHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [(3-METHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE involves its interaction with molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to specific enzymes and receptors. This interaction can inhibit or activate various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3-METHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is unique due to the combination of its methoxybenzyl, phenyl, and tetrazole groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H21N5OS

Molecular Weight

355.5g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C18H21N5OS/c1-24-17-10-5-7-15(13-17)14-19-11-6-12-25-18-20-21-22-23(18)16-8-3-2-4-9-16/h2-5,7-10,13,19H,6,11-12,14H2,1H3

InChI Key

MBZUKMRUOMLTAV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CNCCCSC2=NN=NN2C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)CNCCCSC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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